3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of 3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under specific conditions. For example, the reaction of 3-bromo-1H-pyrazole with 2-chloro-3-furan-2-yl-pyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) can yield the desired compound . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. For instance, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium thiolate.
Oxidation and Reduction: The furan ring can be subjected to oxidation reactions using oxidizing agents like potassium permanganate, leading to the formation of furan-2,3-dione derivatives. Reduction reactions can also be performed on the pyrazolo[1,5-a]pyrimidine core using reducing agents like sodium borohydride.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. The compound’s ability to inhibit CDK2/cyclin A2 has been particularly noted.
Biological Studies: The compound has been used in studies exploring its effects on cell cycle progression and apoptosis induction in cancer cells.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDK2/cyclin A2. By binding to the active site of these enzymes, the compound inhibits their activity, leading to disruption of cell cycle progression and induction of apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity, particularly in cancer treatment.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
CAS No. |
674297-92-8 |
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Molecular Formula |
C10H5BrClN3O |
Molecular Weight |
298.52 g/mol |
IUPAC Name |
3-bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H5BrClN3O/c11-6-5-13-15-9(12)4-7(14-10(6)15)8-2-1-3-16-8/h1-5H |
InChI Key |
USQWNIQBFNUEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=NN3C(=C2)Cl)Br |
Origin of Product |
United States |
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